N,N-dimethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that features a purine and pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the purine and pyrimidine intermediates, which are then coupled through a series of reactions involving piperazine derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical pathways. This can result in the inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-6-aminopurine
- N,N-dimethyl-9H-purin-6-amine
- N,N-dimethyl-4-aminopyrimidine
Uniqueness
N,N-dimethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to its dual purine and pyrimidine structure, which allows it to interact with a broader range of molecular targets compared to similar compounds.
Properties
Molecular Formula |
C15H19N9 |
---|---|
Molecular Weight |
325.37 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-(7H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H19N9/c1-22(2)15-16-4-3-11(21-15)23-5-7-24(8-6-23)14-12-13(18-9-17-12)19-10-20-14/h3-4,9-10H,5-8H2,1-2H3,(H,17,18,19,20) |
InChI Key |
CRJUGGDLUTWALZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.